2,3-Bis(3,5-dimethylphenyl)pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H20N2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,3-bis(3,5-dimethylphenyl)pyrazine |
InChI |
InChI=1S/C20H20N2/c1-13-7-14(2)10-17(9-13)19-20(22-6-5-21-19)18-11-15(3)8-16(4)12-18/h5-12H,1-4H3 |
InChI Key |
CSDOLSYWOQUXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CN=C2C3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
1H NMR Analysis of Proton Environments
¹H NMR spectroscopy would be used to identify the different types of protons and their connectivity in the 2,3-Bis(3,5-dimethylphenyl)pyrazine molecule. The spectrum would be expected to show distinct signals for the pyrazine (B50134) ring protons and the protons of the two 3,5-dimethylphenyl substituents. The chemical shifts, integration values, and coupling patterns would provide critical information about the electronic environment and spatial relationships of the protons.
13C NMR Analysis of Carbon Frameworks
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal, allowing for the characterization of the pyrazine and phenyl ring carbons, as well as the methyl group carbons.
Application of Advanced NMR Techniques (e.g., HMBC, HSQC) for Connectivity Assignment
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, which is crucial for establishing the link between the pyrazine core and the dimethylphenyl substituents.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups and provide a unique "fingerprint" of a molecule based on its vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected vibrations would include C-H stretching from the aromatic rings and methyl groups, C=N and C=C stretching vibrations within the pyrazine and phenyl rings, and various bending vibrations that are characteristic of the substitution pattern.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum would also be sensitive to the vibrations of the molecular framework, particularly the non-polar bonds and symmetric vibrations of the aromatic rings, which often give strong Raman signals.
Correlation of Experimental and Theoretically Calculated Vibrational Spectra
The vibrational properties of pyrazine derivatives are a key area of study, often involving a comparison between experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy and theoretical calculations using methods like Density Functional Theory (DFT). For related pyrazine compounds, researchers have successfully assigned vibrational modes by correlating experimental spectra with scaled quantum mechanical force fields. nih.gov This approach provides a detailed understanding of the fundamental vibrations, including stretching, bending, and torsional modes. For instance, in studies of other pyrazine derivatives, the characteristic C-H in-plane bending vibrations have been identified and compared with theoretically predicted values, showing good agreement. researchgate.net Similarly, the aromatic C-C stretching vibrations are typically observed in the 1625–1430 cm⁻¹ region. researchgate.net The analysis of potential energy distribution (PED) further aids in the precise assignment of each vibrational mode. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. libretexts.org For pyrazine and its derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The spectra of such compounds typically exhibit bands corresponding to π → π* and n → π* transitions. uzh.chresearchgate.net The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital, are generally strong. uzh.ch The n → π* transitions, resulting from the promotion of a non-bonding electron (from the nitrogen atoms in the pyrazine ring) to a π anti-bonding orbital, are typically weaker and occur at longer wavelengths. uzh.ch The solvent environment can influence the positions of these absorption bands, providing further information about the nature of the electronic transitions. montana.edu In conjugated systems like this compound, the extended π system leads to a smaller HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. libretexts.org
Solid-State Structural Analysis by X-ray Diffraction
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Table 1: Selected Experimental Bond Lengths and Angles for Pyrazine
| Parameter | Value |
| r(C-H) | 1.083 Å |
| r(C-N) | 1.338 Å |
| r(C-C) | 1.397 Å |
| a(C-N-C) | 115.65° |
| a(H-C-C) | 119.96° |
| a(C-C-N) | 122.175° |
Data sourced from the NIST Chemistry WebBook. nist.gov
Advanced Techniques for Elucidating Molecular and Electronic Structure
Beyond the core techniques, other advanced methods contribute to a deeper understanding of the molecular and electronic structure. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate hyperconjugative interactions and charge delocalization within the molecule. nih.gov Computational methods, such as those based on DFT, are also used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's chemical reactivity and electronic properties. nih.gov
Mössbauer Spectroscopy for Metal-Ligand Interactions
Mössbauer spectroscopy is a highly sensitive technique used to probe the local electronic environment of specific atomic nuclei, most commonly iron-57 (B1207913) (⁵⁷Fe). acs.org It provides valuable information on the oxidation state, spin state, and coordination geometry of an iron center within a complex. acs.orgnih.gov While no Mössbauer studies have been performed on complexes of this compound, analysis of iron complexes with other bulky ligands like porphyrazines and pyrimidines provides a framework for hypothetical application. nih.govisroset.org
If this compound were used as a ligand to form an iron complex (e.g., [Fe(C₂₂H₂₀N₂)Cl₄]), Mössbauer spectroscopy could elucidate key metal-ligand interactions. The primary parameters obtained would be the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is indicative of the metal's oxidation state (e.g., Fe(II) vs. Fe(III)) and the covalency of the metal-ligand bonds. nih.gov In a complex with the bulky this compound ligand, the δ value would reveal how the electron-donating nature of the pyrazine and phenyl groups influences the electronic state of the iron.
Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. nih.gov A non-zero ΔE_Q indicates a departure from a perfect cubic symmetry around the iron atom. The magnitude of the splitting would provide insight into the distortion of the coordination geometry, which could be significant due to the steric hindrance imposed by the two 3,5-dimethylphenyl groups.
In studies on other iron complexes with sterically demanding ligands, temperature-dependent measurements have shown that the flexibility of the ligand and the macrocycle can influence the spin state of the iron center. nih.gov A similar investigation on a complex of this compound could reveal dynamic behaviors or spin-crossover properties.
Table 1: Hypothetical Mössbauer Parameters for an Iron Complex of this compound (Note: These are illustrative values based on literature for analogous complexes and are not experimental data.)
| Parameter | Hypothetical Value | Information Provided |
| Isomer Shift (δ) | 0.20 - 0.40 mm/s | Low-spin Fe(II) or Fe(III) state |
| Quadrupole Splitting (ΔE_Q) | 1.00 - 2.00 mm/s | Distorted coordination geometry |
X-ray Absorption Spectroscopy for Electronic State Determination
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state, coordination environment, and electronic structure of a metal atom in a complex. nih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For a hypothetical metal complex of this compound, such as a copper complex, XAS would be highly informative.
XANES Analysis: The pre-edge region of the Cu K-edge spectrum (around 8979 eV) corresponds to the 1s→3d transition. nih.gov The intensity and energy of this feature are sensitive to the coordination geometry and oxidation state of the copper ion. For instance, a Cu(III) center would show a higher edge energy compared to a Cu(II) center. nih.govrsc.org The shape of the rising edge provides information about the coordination number; for example, the intensity of the 1s→4p transition varies with the coordination number and symmetry of the copper site. researchgate.net
EXAFS Analysis: The EXAFS region provides information about the local atomic structure around the absorbing atom, including bond distances and coordination numbers. For a complex of this compound, EXAFS could precisely measure the Cu-N bond lengths and determine the number of coordinating nitrogen atoms. This would be crucial for understanding how the bulky 3,5-dimethylphenyl substituents affect the planarity of the pyrazine ring and its coordination to the metal center.
Studies on other copper complexes with N-heterocyclic ligands have demonstrated that ligand structure and charge significantly modulate the core transition energies, highlighting the sensitivity of XAS to the fine details of the metal's environment. rsc.orgnih.gov
Table 2: Information Obtainable from XAS on a Hypothetical Copper(II) Complex of this compound
| Spectroscopic Region | Information Yielded |
| XANES Pre-edge | Oxidation state (e.g., Cu(II) vs Cu(III)) |
| XANES Edge | Coordination geometry and symmetry |
| EXAFS | Cu-N bond distances, coordination number |
Electron Diffraction Studies for Gas-Phase Structure
Gas-Phase Electron Diffraction (GED) is an experimental method used to determine the precise geometrical structure of free molecules, away from the influence of intermolecular forces present in crystals or solutions. wikipedia.org The technique involves scattering a beam of high-energy electrons off a gaseous sample and analyzing the resulting diffraction pattern. osti.gov
A GED study of this compound would be of significant interest for understanding its intrinsic molecular structure, particularly the conformation dictated by the bulky phenyl substituents. The key information to be obtained would be the bond lengths, bond angles, and, most importantly, the dihedral angles between the pyrazine ring and the two phenyl rings.
Due to steric hindrance between the 3,5-dimethylphenyl groups, it is expected that these rings would be significantly twisted out of the plane of the central pyrazine ring. GED would be able to quantify this twist angle. Furthermore, the analysis could reveal any subtle distortions in the pyrazine ring itself caused by the bulky substituents.
While GED is typically applied to simpler molecules, advancements in the technique, including ultrafast electron diffraction, allow for the study of increasingly complex systems and even transient structures. osti.gov However, the volatility of the compound is a critical prerequisite; this compound would need to be heated in a vacuum to generate a sufficient vapor pressure for the experiment, which could be a challenge. The complexity of the molecule would also make the analysis of the one-dimensional diffraction data highly complex, likely requiring extensive support from high-level computational chemistry calculations.
Computational and Theoretical Analysis of this compound Remains Unexplored in Publicly Available Research
A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical analysis of the chemical compound this compound. Despite its documented synthesis and use in coordination chemistry, detailed computational studies concerning its electronic structure and chemical reactivity are not present in the available research. Consequently, a detailed article adhering to the specified outline on its computational and theoretical properties cannot be generated at this time.
While Density Functional Theory (DFT) is a common method for such explorations, no published studies were found that have performed these calculations on this compound. This includes the following specific areas of inquiry:
Computational and Theoretical Studies of 2,3 Bis 3,5 Dimethylphenyl Pyrazine
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited state properties of molecules. nih.gov It is instrumental in understanding a molecule's absorption and emission spectra, as well as its behavior upon photoexcitation.
In the case of 2,3-Bis(3,5-dimethylphenyl)pyrazine, TD-DFT calculations would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations would also yield the oscillator strengths for these transitions, indicating their intensities. Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict emission energies, providing insights into the molecule's potential fluorescence or phosphorescence properties. These theoretical predictions are crucial for designing molecules with specific photophysical characteristics for applications in areas like organic light-emitting diodes (OLEDs) or sensors.
Simulation of Spectroscopic Signatures
Prediction of NMR Chemical Shifts and Coupling Constants
Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to predict Nuclear Magnetic Resonance (NMR) parameters. ipb.ptsonar.ch These predictions are invaluable for confirming molecular structures and assigning experimental NMR spectra.
For this compound, theoretical calculations would provide the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. By comparing these predicted values with experimental data, a high degree of confidence in the structural assignment can be achieved. Additionally, the calculation of spin-spin coupling constants (J-couplings) between neighboring protons can further aid in the detailed structural elucidation of the molecule. researchgate.net
Calculation of Vibrational Frequencies and Potential Energy Distribution (PED)
The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is a standard computational tool for characterizing molecular structures. These calculations are typically performed at the DFT level of theory.
For this compound, a frequency calculation would yield a set of vibrational modes and their corresponding frequencies. To understand the nature of these vibrations, a Potential Energy Distribution (PED) analysis is often performed. researchgate.net PED analysis decomposes the complex vibrational modes into contributions from individual internal coordinates (e.g., bond stretches, angle bends, and torsions), allowing for a detailed assignment of the peaks in the experimental IR and Raman spectra.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions.
For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotational dynamics of the dimethylphenyl groups relative to the pyrazine (B50134) ring. In a condensed phase, such as in a solvent or a solid state, MD simulations can also reveal how the molecule interacts with its environment, providing information on solvation effects and intermolecular packing.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org It is particularly useful for characterizing weak intermolecular interactions.
In a system containing this compound, QTAIM analysis could be used to identify and characterize non-covalent interactions, such as C-H···N or C-H···π interactions, that might govern the crystal packing or interactions with other molecules. The analysis would locate bond critical points (BCPs) between interacting atoms and the properties of the electron density at these points (e.g., electron density and its Laplacian) would provide quantitative information about the strength and nature of these interactions. wiley-vch.de
Supramolecular Chemistry and Self Assembly Research Involving 2,3 Bis 3,5 Dimethylphenyl Pyrazine
Design Principles for Supramolecular Assemblies using Pyrazine (B50134) Cores
The design of supramolecular assemblies based on pyrazine cores hinges on several key principles. The inherent ditopic nature of the pyrazine ring, with its two opposing nitrogen donors, predisposes it to act as a linear linker or "strut" in the construction of coordination-driven self-assembled structures. By functionalizing the pyrazine core with other coordinating units, such as pyridyl groups, researchers can create more complex, multi-topic ligands with pre-defined bite angles, enabling the formation of intricate structures like supramolecular hexagons. rsc.org
The choice of substituents on the pyrazine ring also plays a crucial role in dictating the final architecture. These peripheral groups can influence the ligand's solubility, steric bulk, and capacity for secondary interactions, such as hydrogen bonding and π-stacking. The introduction of chiral moieties, for instance, can impart stereoselectivity to the formation of multinuclear coordination species. rsc.org Furthermore, the electronic properties of the pyrazine ring can be tuned by the introduction of electron-withdrawing or electron-donating groups, which can, in turn, affect the strength of metal-ligand interactions and the redox properties of the resulting assembly. scilit.com
Coordination Polymer Formation
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional networks. The predictable coordination geometry of pyrazine-based ligands makes them excellent candidates for the construction of these materials with tailored topologies and properties.
Self-Assembly with Metal Salts (e.g., Silver(I) Salts)
Silver(I) salts have been extensively used in conjunction with pyrazine-based ligands to generate a diverse array of coordination polymers. researchgate.net The flexible coordination geometry of the Ag(I) ion, which can adopt linear, trigonal, or tetrahedral coordination, allows for the formation of a wide range of structural motifs, from simple 1D chains to complex 3D frameworks. researchgate.net The reaction of pyrazine-containing ligands with silver(I) salts often leads to the formation of coordination polymers where the pyrazine acts as a bridging ligand, connecting adjacent metal centers. nih.govnih.gov The nature of the other ligands or anions present in the coordination sphere of the metal ion also significantly influences the final structure. nih.gov
Influence of Anions on Coordination Polymer Topology (Linear vs. Helical)
The counter-anion present during the self-assembly process can have a profound impact on the topology of the resulting coordination polymer. Anions can act as coordinating ligands, directly participating in the construction of the framework, or they can influence the structure through non-covalent interactions, such as hydrogen bonding or anion-π interactions. acs.orgnih.gov The size, shape, and coordinating ability of the anion can dictate whether a linear, helical, or more complex architecture is formed. strath.ac.uk For instance, in the presence of certain anions, the folding of flexible pyrazine-containing ligands can create pockets that encapsulate the anions, leading to specific structural arrangements. acs.org The interplay between the pyrazine-based ligand, the metal ion, and the anion is a critical factor in controlling the dimensionality and topology of the coordination polymer. nih.gov
Metal-Ligand Redox Cooperativity in Assembly Processes
In some instances, the self-assembly process can involve redox reactions between the metal ion and the ligand. This "metal-ligand redox cooperativity" can lead to the formation of mixed-valence species or trigger structural transformations. For example, the reduction of a metal ion can be stabilized by the redox-active nature of the pyrazine ligand, influencing the final assembled structure. nih.gov While not extensively documented for 2,3-Bis(3,5-dimethylphenyl)pyrazine itself, the principle of using redox-active ligands to control assembly is an active area of research in coordination chemistry. scilit.com
Non-Covalent Interactions in Crystal Engineering
Beyond the primary coordination bonds, non-covalent interactions play a crucial role in the crystal engineering of supramolecular architectures. These weaker interactions, including π-stacking, hydrogen bonding, and van der Waals forces, provide the "glue" that holds the larger assembly together and dictates its packing in the solid state.
π-Stacking Interactions within Supramolecular Architectures
Interactive Data Table: Coordination Polymers of Pyrazine Derivatives
| Ligand | Metal Salt | Anion | Resulting Topology | Key Interactions |
| Pyrazine | CoCl₂ | Cl⁻ | 1D Ferromagnetic Chains | Chloride bridging |
| Di-2-pyrazinylmethane | AgNO₃ | NO₃⁻ | 1D Ladder-like | N-Ag coordination |
| Pyrazine-2,5-diyldimethanol | CuBr₂ | Br⁻ | 1D Chains to 3D Network | Hydrogen bonding |
| 5,7-dihydro-1H,3H-dithieno[3,4-b:3′,4′-e]pyrazine | AgNO₃ | NO₃⁻ | 2D Coordination Polymer | Ag-S, Ag-O coordination |
| 2,3,5,6-tetrakis[(phenylsulfanyl)methyl]pyrazine | AgNO₃ | NO₃⁻ | 2D Coordination Polymer | Ag-O coordination |
This table summarizes findings from various studies on coordination polymers formed with different pyrazine-based ligands, highlighting the influence of the metal salt and anion on the resulting structure and the key interactions involved. researchgate.netnih.govnih.govrsc.orgresearchgate.net
C-H···π Interactions and their Role in Crystal Packing
For example, in the related compound 2,3,5-triphenylpyrazine, a distinct C—H···π interaction is observed, highlighting the importance of this force in the absence of classical hydrogen bonds. nih.gov Similarly, studies on other 2,3-diaryl systems, such as 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, also identify C—H···π interactions as key elements of their crystal packing. nih.gov In complex systems, these interactions can link molecules into larger supramolecular assemblies, such as the mono-periodic columns observed in certain metal complexes of pyrazole-pyridine ligands, which are formed through weak C—H(pz)⋯π(ph') interactions. nih.gov The geometry of these interactions, including the distance and angle between the C-H group and the π-system, is crucial for determining the stability and structure of the resulting assembly.
| Interacting Groups | Distance (Å) | System Context | Reference |
| C53—H53···π (phenyl ring) | - | 2,3,5-Triphenylpyrazine | nih.gov |
| C—H···π (thienyl ring) | - | 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | nih.gov |
| C2(pz)···Cg(ph') | 3.392 | bis{2-(3,4-dimethylphenyl)-...} iron(II) complex | nih.gov |
Hydrogen Bonding Networks in Diarylpyrazine Systems
While classical hydrogen bonds (like O-H···N or N-H···O) are absent in this compound itself, the pyrazine core is a capable hydrogen bond acceptor, and functionalized diarylpyrazine systems readily form extensive hydrogen-bonded networks. The nitrogen atoms in the pyrazine ring, with their lone pairs of electrons, can act as acceptors for hydrogen bonds. nih.gov
Research on substituted diarylpyrazines demonstrates this capacity. For instance, 2,6-bis(4'-hydroxyphenyl)pyrazine forms two-dimensional hydrogen-bonded sheets involving both pyrazine–phenol and phenol–phenol hydrogen bonds. missouristate.edu Similarly, 2,6-bis(4'-carboxyphenyl)pyrazine complexes with dimethylsulfoxide to create two-dimensional sheets composed of hydrogen-bonded ribbons. missouristate.edu
In systems containing only C, H, and N atoms, weaker C–H···N hydrogen bonds become the dominant structure-directing interactions. rsc.org The acidity of the C-H group influences the strength of these interactions; a balance between sp² C-H groups forming C–H···N bonds and sp³ C-H groups engaging in C–H···π interactions is often observed in dimethyl-substituted pyrazines. rsc.org These networks are fundamental in crystal engineering, guiding the assembly of molecules into predictable patterns.
Other Weak Interactions (e.g., C-H···C, H···H)
Beyond the more directional C-H···π and hydrogen bonds, a variety of other weak interactions collectively stabilize the crystal structures of diarylpyrazines. These interactions, though individually weak, are numerous and cumulatively significant. rsc.org Hirshfeld surface analysis consistently reveals that H···H contacts are the most abundant type of intermolecular contact, often accounting for a large percentage of the total crystal packing. nih.govresearchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal. rsc.orgscirp.org The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts of van der Waals separation, and blue regions show longer contacts. nih.gov
This analysis can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the total surface area. researchgate.net For molecules similar to this compound, such as other aromatic hydrazones or heterocyclic compounds, Hirshfeld analysis consistently shows that H···H contacts make the largest contribution to the crystal packing, often exceeding 50%. nih.govresearchgate.net Contacts involving carbon and hydrogen (C···H/H···C) are also significant, typically appearing as distinct "wings" in the fingerprint plot. nih.gov This quantitative data is invaluable for understanding the subtle balance of forces that governs crystal packing. rsc.org
| Contact Type | Contribution (%) (Compound A) | Contribution (%) (Compound B) | Contribution (%) (Compound C) | Reference |
| H···H | 51.2 | 51.1 | 48.5 | nih.govnih.govresearchgate.net |
| C···H/H···C | 15.2 | 25.3 | 28.9 | nih.govnih.govresearchgate.net |
| O···H/H···O | 17.9 | 20.3 | - | nih.govresearchgate.net |
| C···C | 8.1 | - | - | nih.gov |
| N···H/H···N | - | - | 16.2 | nih.gov |
| Data derived from Hirshfeld analyses of (A) (Z)-3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, (B) 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione, and (C) a bis{2-(3,4-dimethylphenyl)-...} iron(II) complex. |
Controlled Assembly of Pyrazine-Based Frameworks and Networks
The predictable geometry and interaction capabilities of pyrazine derivatives, including this compound, make them excellent building blocks for the controlled assembly of supramolecular frameworks and coordination polymers. nih.gov The self-assembly process can be guided by carefully selecting secondary components, such as metal ions and counter-anions.
A notable example is the reaction of 2,3-diarylpyrazines with silver(I) salts. The choice of the counter-anion has been shown to control the final structure of the resulting coordination polymer. nih.gov Specifically, this compound self-assembles with silver(I) tetrafluoroborate (B81430) to form a linear, double-stranded coordination polymer. nih.gov This demonstrates a powerful strategy for directing the formation of one-dimensional networks with specific topologies.
Beyond coordination polymers, pyrazine units are incorporated into other advanced materials. They are used to create porous graphitic frameworks (PGFs) for applications in gas separation membranes and to form hollow spherical self-assemblies that can act as sensors. nih.govkorea.ac.kr In the solid state, even simple substituted pyrazines can form interpenetrating three-dimensional networks through a combination of weak C—H···Br and Br···Br interactions, showcasing the versatility of the pyrazine core in constructing complex architectures. researchgate.net
Applications in Advanced Materials and Chemical Systems
Organic Electronics and Charge Transport Phenomena
The electron-deficient nature of the pyrazine (B50134) ring allows for the fine-tuning of electronic properties in π-conjugated systems, making it a key component in the design of organic semiconductors. nih.govresearchgate.net These materials are crucial for next-generation electronics that are flexible, lightweight, and thin. nih.govresearchgate.net
Traditionally, the understanding of hole transport in p-type organic semiconductors has been primarily based on the intermolecular orbital overlap of the Highest Occupied Molecular Orbital (HOMO). nih.govnih.gov However, recent studies on complex pyrazine-fused systems have introduced the concept of "mixed-orbital charge transport". nih.govresearchgate.net This mechanism posits that deeper-lying occupied molecular orbitals, such as the second HOMO (SHOMO) and third HOMO (THOMO), also play a significant role in the charge transport process. nih.govnih.gov
In certain N-shaped pyrazine-fused organic semiconductors, evidence shows that electronic couplings involving the HOMO, SHOMO, and THOMO collectively contribute to charge mobility. nih.govresearchgate.net The energetic proximity of these three orbitals allows them to participate in electronic couplings, enhancing charge transport capabilities. researchgate.net This enhanced orbital interaction leads to a high hole mobility, with values reported up to 9.6 cm² V⁻¹ s⁻¹ in single-crystal thin-film organic field-effect transistors for certain derivatives. nih.govnih.govacs.org The incorporation of the pyrazine moiety is instrumental in inducing this more pronounced mixed-orbital charge transport. nih.govresearchgate.netnih.govacs.org
The design of the molecular structure is critical in defining the frontier molecular orbital (FMO) landscape and, consequently, the material's electronic behavior. libretexts.org The FMO theory is fundamental to understanding reactivity, where the HOMO is viewed as electron-donating and the Lowest Unoccupied Molecular Orbital (LUMO) as electron-accepting. libretexts.orgnumberanalytics.com
In pyrazine-containing systems, the introduction of the electron-deficient pyrazine core effectively lowers the LUMO energy level, which is beneficial for electron transfer and n-type semiconductor applications. nih.govnih.gov For instance, in a series of silylethynylated N-heteropentacenes, introducing more pyrazine rings was shown to decrease LUMO energy levels. nih.gov Furthermore, the placement of the pyrazine rings—whether in internal or external positions within the molecular backbone—significantly influences the resulting charge-transport network. nih.gov
The bulky 3,5-dimethylphenyl substituents on the pyrazine core, as in the title compound, are expected to induce a twisted conformation. This twisting between the pyrazine and the flanking aryl rings affects the π-conjugation and, therefore, the HOMO-LUMO gap. rsc.org Studies on related 2,5-bis(phenyl)-3,6-dimethylpyrazine systems show that the dihedral angles between the central pyrazine and the phenyl rings are highly twisted, which influences photoluminescence properties. rsc.org This strategic use of substituents to control molecular geometry is a key tool for tuning the electronic and optical properties of the material. nih.govresearchgate.net
| Molecular System Feature | Effect on Frontier Orbitals | Resulting Property | Source |
|---|---|---|---|
| Incorporation of Pyrazine Core | Lowers LUMO energy levels | Aids electron transfer; suitable for n-type materials | nih.govnih.gov |
| Introduction of Multiple Pyrazine Rings | Progressively decreases LUMO energy | Enhances electron-accepting character | nih.gov |
| Bulky Phenyl Substituents | Induces twisted conformation, affecting π-conjugation | Tunes HOMO-LUMO gap and photophysical properties | rsc.org |
| Internal vs. External Pyrazine Position | Influences molecular packing and electronic coupling | Leads to a more effective charge-transport network | nih.gov |
The performance of an organic semiconductor device depends not only on the properties of individual molecules but also on how they arrange themselves in the solid state. Substituent engineering plays a crucial role in directing the formation of favorable molecular packing, such as two-dimensional herringbone assemblies. nih.govresearchgate.net These ordered structures are essential for maximizing the electronic couplings—the orbital overlaps between adjacent molecules—which facilitate efficient charge transport. nih.govresearchgate.net
In pyrazine-fused systems like decylphenyl-substituted bis(naphtho[2′,3′:4,5]thieno)[2,3-b:2′,3′-e]pyrazine (C10Ph–BNTP), the molecular design leads to a herringbone structure with large electronic couplings that involve the HOMO, SHOMO, and THOMO. nih.govnih.govacs.org This demonstrates that a holistic consideration of multiple frontier orbitals is necessary to fully understand and design high-performance organic semiconductors. nih.govacs.org The specific shape and electronic nature of the pyrazine core and its substituents guide the intermolecular interactions that define the crystal packing and, ultimately, the material's charge-carrying capacity. researchgate.net
Ligand Design in Metal Complexes
The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making pyrazine and its derivatives excellent ligands for coordinating with metal ions. researchgate.netresearchgate.net The resulting metal complexes have applications in areas such as catalysis, magnetism, and photoluminescence. tandfonline.comberkeley.edunih.gov
Pyrazine-based ligands have been shown to form stable complexes with a wide array of transition metals.
Iron: Bis(imino)pyrazine ligands, which share a structural motif with the title compound, have been used to support iron complexes. acs.orgacs.org These systems exhibit versatile redox chemistry and can be functionalized at the non-ligated nitrogen atom of the pyrazine ring, which has a marked effect on the complex's properties. acs.orgacs.org
Gold: The first examples of pyrazine-based gold(III) pincer complexes have been reported, yielding a new family of highly stable and photoluminescent compounds. nih.gov In these (C^N^C)AuX complexes, the pyrazine ring is part of the central pincer scaffold. The electronic properties and emission wavelengths of these gold complexes can be easily modulated by interacting with the second, uncoordinated nitrogen atom of the pyrazine ring. nih.gov
Mercury: While specific studies on mercury complexes with 2,3-Bis(3,5-dimethylphenyl)pyrazine are not detailed, related heterocyclic ligands readily form complexes with mercury(II). nih.gov For instance, various isomeric bis(alkoxyphenyl)pyridines react with mercury(II) acetate (B1210297) to yield both mono- and dimercurated products. nih.gov
A key feature of pyrazine ligands in metal complexes is their "redox non-innocence," meaning the ligand itself can actively participate in redox reactions, rather than being a passive spectator. tandfonline.comberkeley.edu This ligand-based redox activity is crucial for multielectron catalytic processes. rsc.org
In iron complexes supported by bis(imino)pyrazine (PzDI) ligands, the pyrazine core is redox-active. acs.orgacs.org Unlike analogous pyridine-based systems where reduction typically occurs at the imine groups, the pyrazine-supported complexes can undergo reduction at the pyrazine ring itself. acs.org This dearomatization of the pyrazine core can lead to the formation of a ligand-based radical, which can then engage in further reactions like reversible C-C bond formation. acs.orgacs.org This behavior highlights how the choice of the heterocyclic core—pyrazine versus pyridine—can fundamentally alter the redox landscape of a metal complex. acs.org
This redox activity is not limited to iron. The pyrazine ligand has been shown to be redox-active when coordinated to chromium, leading to materials that exhibit both long-range magnetic order and high electronic conductivity. berkeley.edu In cobalt complexes designed for hydrogen evolution catalysis, the geometric placement of redox-active pyrazine donors has a significant effect on the catalytic activity, with both metal- and ligand-centered redox events being observed. rsc.org
| Metal Center | Ligand System | Observed Redox Behavior | Significance | Source |
|---|---|---|---|---|
| Iron | Bis(imino)pyrazine (PzDI) | Reversible reduction of the pyrazine core, not the imine. | Demonstrates ligand non-innocence and dearomatization. | acs.orgacs.org |
| Cobalt | Pentadentate scaffold with pyrazine donors | Both metal- and ligand-centered redox events are observed. | Positioning of pyrazine is critical for hydrogen evolution catalysis. | rsc.org |
| Chromium | Pyrazine | Redox-activity of the pyrazine ligand induces high conductivity. | Approach to creating 2D materials with magnetic and conductive properties. | berkeley.edu |
| General | Pyrazinediimine (PzDI) | Reduced complexes best described as M(II) coupled to a ligand radical anion. | Useful in designing modified ligands for catalysis. | tandfonline.com |
Development of Catalytic Systems (Focus on compound as ligand/intermediate)
Pyrazine derivatives have been explored as ligands and intermediates in various catalytic systems. Their ability to stabilize metal centers in different oxidation states and their potential for redox activity make them attractive components in catalyst design.
While specific catalytic applications of this compound are not extensively documented in the available literature, the broader family of pyrazine derivatives has been utilized in catalysis. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are commonly used to functionalize pyrazine rings, indicating the stability of the pyrazine core under catalytic conditions. nih.gov These functionalized pyrazines can then serve as ligands for catalytically active metal centers.
The synthesis of various pyrazine-containing compounds often involves transition metal-catalyzed reactions. For example, the synthesis of certain pyrazine alkaloids has been achieved through a tandem condensation-oxidation sequence catalyzed by palladium(II) hydroxide. rsc.org Furthermore, nickel-catalyzed Kumada–Corriu cross-coupling reactions have been employed in the synthesis of specific pyrazine natural products. rsc.org These examples highlight the compatibility of the pyrazine scaffold with catalytic processes, suggesting that ligands like this compound could be incorporated into catalytic systems.
The understanding of reaction mechanisms is crucial for the design of more efficient catalysts. frontiersin.org In catalytic cycles involving pyrazine-containing ligands, the pyrazine moiety can play several roles. It can act as a simple spectator ligand, providing steric and electronic influence on the metal center, or it can be an active participant, for example, through redox non-innocence.
In the context of bis(imino)pyrazine ligands, which are structurally related to 2,3-diarylpyrazines, studies on iron complexes have shown that the pyrazine core can be reversibly reduced. nih.gov This redox activity of the ligand can be crucial in catalytic cycles that involve electron transfer steps. The electronic structure and reactivity of pyrazine(diimine) complexes with first-row transition metals have been investigated to gain insights into processes like proton reduction. The mechanism of action of ligands like 2,3-bis(2-pyridyl)pyrazine (B1584635) often involves their ability to form stable complexes with metal ions, which can then exhibit unique catalytic properties. nih.gov
Material Design for Specific Chemical Functions
The tailored synthesis of molecules like this compound allows for the rational design of materials with specific and desirable chemical and physical properties.
Co-crystal engineering has emerged as a powerful strategy to modify the physicochemical properties of solid-state materials without altering the chemical structure of the constituent molecules. nih.gov This approach relies on the formation of specific and reliable intermolecular interactions, such as hydrogen bonds and π-π stacking, to assemble different molecular components into a crystalline lattice.
Pyrazine derivatives are of significant interest in the field of materials for optical applications, including thermally activated delayed fluorescence (TADF) and nonlinear optics (NLO).
Thermally Activated Delayed Fluorescence (TADF):
TADF materials are crucial for the development of highly efficient organic light-emitting diodes (OLEDs). The key feature of a TADF molecule is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which allows for efficient up-conversion of triplet excitons to singlet excitons, thereby enhancing the electroluminescence efficiency. Pyrazine-based molecules have been investigated as components of TADF emitters. nih.govfrontiersin.orgnih.gov The electron-withdrawing nature of the pyrazine ring, which can be tuned by substituents, makes it a suitable acceptor unit in donor-acceptor type TADF molecules. frontiersin.orgnih.gov For instance, a blue TADF emitter based on a 2-cyanopyrazine acceptor has been developed, which exhibits a small ΔEST and a relatively large fluorescence rate. nih.govfrontiersin.orgnih.gov Although the pyrazine-based TADF emitters in solid films have shown moderate quantum yields, they represent a promising class of materials. frontiersin.org
Nonlinear Optics (NLO):
Materials with second-order NLO properties are important for applications in optical communications and data processing. The design of NLO chromophores often involves creating molecules with a large change in dipole moment upon excitation. Pyrazine derivatives with a so-called "X-shaped" substitution pattern have been investigated for their second-order NLO properties. rsc.org In these systems, the relative positions of donor and acceptor substituents on the pyrazine ring have a strong influence on the NLO response. Interestingly, while 2,6-isomers exhibit a predominantly octupolar NLO response, the 2,3-isomers show a strikingly dipolar response, which is often more desirable for electro-optic applications. rsc.org This highlights the potential of 2,3-disubstituted pyrazines, such as this compound, as scaffolds for NLO materials.
| Application | Key Feature of Pyrazine Derivative | Example System | Reference |
| TADF | Electron-accepting pyrazine core | 2-cyanopyrazine/3,6-di-tert-butylcarbazole | nih.govfrontiersin.orgnih.gov |
| NLO | Dipolar response in 2,3-isomers | X-shaped pyrazine derivatives | rsc.org |
Table 2: Pyrazine Derivatives in Optical Materials
Future Research Directions and Outlook
Advancements in Stereoselective Synthesis of Diarylpyrazines
The synthesis of diarylpyrazines is well-established; however, achieving stereoselectivity, particularly for creating chiral, non-racemic diarylpyrazines, remains a significant and largely unexplored challenge. Future advancements will likely focus on developing catalytic asymmetric methods to control the spatial orientation of the aryl groups, especially when they bear prochiral centers or when their rotation is restricted.
Research in this area could draw inspiration from established stereoselective methods for other heterocyclic systems. nih.govnih.gov For instance, the use of chiral rhodium catalysts to generate α-imino carbene complexes from N-sulfonyl-1,2,3-triazoles has been successful in the stereoselective synthesis of dihydropyrroles. nih.gov Adapting such transition-metal-catalyzed approaches to pyrazine (B50134) precursors could provide a pathway to enantiomerically enriched diarylpyrazines. Key strategies may involve the asymmetric Suzuki or Negishi cross-coupling reactions using chiral ligands to control the atropisomerism of sterically hindered biaryl systems.
Table 1: Potential Strategies for Stereoselective Diarylpyrazine Synthesis
| Synthetic Strategy | Potential Catalyst/Reagent | Key Objective |
| Asymmetric Cross-Coupling | Chiral Palladium or Nickel Complexes | Control of atropisomerism in sterically hindered diarylpyrazines. |
| Chiral Pool Synthesis | Starting from enantiopure amino acids | Introduction of chirality from a readily available natural source. |
| Directed ortho-Metalation with Chiral Ligands | Chiral lithium amide bases | Desymmetrization of prochiral pyrazine substrates. acs.org |
| Asymmetric Dihydroxylation/Functionalization | Sharpless Asymmetric Dihydroxylation | Creation of chiral diols on the pyrazine ring for further modification. |
Success in this domain would yield novel chiral ligands for catalysis, probes for studying biological systems, and components for chiroptical materials.
Integration of 2,3-Bis(3,5-dimethylphenyl)pyrazine into Multifunctional Materials
The structural features of this compound make it an excellent building block for multifunctional materials. The pyrazine core, with its two nitrogen atoms, can act as a bidentate ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The bulky 3,5-dimethylphenyl groups can serve as pillars or spacers, creating specific pore sizes and environments within these frameworks, which could be exploited for gas storage, separation, or catalysis.
Furthermore, pyrazine derivatives are known to have applications in light-emitting diodes and as corrosion inhibitors. researchgate.netresearchgate.net The extended π-system of this compound suggests potential for use in organic electronics. The dimethylphenyl groups can enhance solubility and influence thin-film morphology, crucial parameters for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Future work will involve synthesizing polymers incorporating this moiety and evaluating their electronic and physical properties. acs.org
High-Throughput Computational Screening for Novel Pyrazine Derivatives
Computational chemistry offers a powerful tool for accelerating the discovery of new functional molecules. High-throughput computational screening can be employed to explore a vast virtual library of pyrazine derivatives based on the this compound scaffold. nih.govrsc.org By systematically modifying the substituents on the phenyl rings or the pyrazine core, properties such as electronic bandgap, charge mobility, and binding affinity to specific targets can be predicted. arxiv.org
Methods like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) can be used to build predictive models. nih.govscienceopen.combrieflands.com For example, a screening workflow could identify derivatives with optimal electronic properties for photocatalysis or with specific binding geometries for sensing applications. nih.gov This in silico approach significantly narrows down the number of candidate molecules for subsequent synthesis and experimental validation, saving considerable time and resources. nih.govdoaj.org
Table 2: Computational Screening Methods for Pyrazine Derivatives
| Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculation | HOMO/LUMO energies, bandgap, electrostatic potential. nih.govbendola.com |
| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational stability, binding affinity, material morphology. nih.gov |
| High-Throughput Virtual Screening (HTVS) | Large-scale library docking/evaluation | Identification of lead compounds for specific targets (e.g., enzymes, receptors). nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling | Correlation of chemical structure with biological activity or physical properties. scienceopen.com |
Exploration of New Supramolecular Interactions and Assembly Strategies
Supramolecular chemistry, which focuses on non-covalent interactions, is a key area for future research involving this compound. The planar pyrazine core is ideal for π-π stacking interactions, while the nitrogen atoms can participate in hydrogen bonding or coordination with metal ions. researchgate.netnih.gov The bulky dimethylphenyl groups can direct the assembly process, potentially leading to the formation of discrete, stable supramolecular structures such as dimers, cages, or capsules. rsc.org
Future investigations could explore the self-assembly of this molecule in various solvents and in the presence of different guest molecules or metal ions. researchgate.net Engineering the system by introducing additional functional groups (e.g., hydrogen bond donors/acceptors) onto the phenyl rings could provide precise control over the resulting architecture. nih.gov These new supramolecular assemblies could find applications in molecular recognition, host-guest chemistry, and the construction of responsive materials.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
The most profound insights into the potential of this compound and its derivatives will emerge from synergistic research that tightly integrates synthesis, spectroscopy, and computation. nih.govresearchgate.net This tripartite approach allows for a comprehensive research cycle:
Computation: DFT and other computational methods are used to design novel pyrazine derivatives with target properties and to predict their spectroscopic signatures (e.g., NMR, UV-Vis). bendola.comresearchgate.net
Synthesis: Organic chemists then synthesize the most promising candidates identified through computation. researchgate.net
Spectroscopy: Advanced spectroscopic techniques are used to characterize the synthesized molecules, confirming their structure and probing their photophysical properties. acs.orgacs.org The experimental data are then used to validate and refine the computational models. chemrxiv.org
This iterative loop of design, synthesis, and characterization accelerates the discovery process and provides a deep understanding of structure-property relationships. researchgate.net Such a combined approach will be crucial for developing new materials for electronics, therapeutics, and catalysis based on the pyrazine framework. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 2,3-Bis(3,5-dimethylphenyl)pyrazine, and how can yield be maximized?
The synthesis of pyrazine derivatives often involves condensation reactions or cross-coupling strategies. For this compound, a plausible route includes Suzuki-Miyaura coupling using a pyrazine boronic ester and 3,5-dimethylphenyl halides under palladium catalysis . Yield optimization requires careful control of reaction parameters:
- Catalyst loading : 1–5 mol% Pd(PPh₃)₄ or XPhos-based catalysts.
- Solvent selection : Toluene or THF with aqueous Na₂CO₃ as a base.
- Temperature : 80–100°C for 12–24 hours.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity. Analytical validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. How can spectroscopic methods distinguish this compound from structurally similar analogs?
Key spectral identifiers include:
- ¹H NMR : Aromatic protons from 3,5-dimethylphenyl groups appear as singlet(s) at δ 6.7–7.1 ppm, while pyrazine protons resonate as a singlet at δ 8.3–8.5 ppm .
- ¹³C NMR : Pyrazine carbons appear at δ 145–150 ppm; methyl groups on phenyl rings show signals at δ 20–22 ppm.
- HRMS : Exact mass calculation (C₂₀H₂₀N₂, [M+H]⁺: 297.1701) confirms molecular identity.
Contaminants (e.g., mono-coupled intermediates) are identified via diagnostic peaks at δ 4.5–5.0 ppm (unreacted boronate esters) .
Q. What preliminary assays are recommended for evaluating the biological activity of this compound?
Initial screening should focus on:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given pyrazines’ role in ATP-binding pocket interactions .
Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .
Advanced Research Questions
Q. How do steric and electronic effects of 3,5-dimethylphenyl substituents influence coordination chemistry with transition metals?
The 3,5-dimethylphenyl groups introduce steric bulk, limiting π-backbonding in metal complexes. For example, in ruthenium(II) polypyridyl complexes:
- Ligand design : this compound (dpp analog) acts as a bridging ligand, stabilizing polynuclear architectures (e.g., [Ru₃(dpp)₂(bpy)₄]⁶⁺) .
- Electrochemical behavior : Substituents shift redox potentials; cyclic voltammetry (DMF, 0.1 M TBAPF₆) reveals ligand-centered reductions at −1.2 to −3.1 V vs. SCE .
- Spectroscopic shifts : MLCT bands in UV-vis spectra (λmax ~450 nm) broaden due to steric hindrance, reducing extinction coefficients .
Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s conformation?
Discrepancies between X-ray structures (e.g., dihedral angles) and DFT-optimized geometries often arise from crystal packing forces. Methodological solutions include:
- DFT-D3 corrections : Incorporate dispersion forces to account for intermolecular interactions in the solid state.
- Hirshfeld surface analysis : Quantify close contacts (e.g., C–H⋯π interactions) influencing molecular conformation .
- Dynamic simulations : MD trajectories (100 ns, explicit solvent) assess flexibility of dimethylphenyl groups in solution .
Q. How can substituent effects on pyrazine’s electronic structure be quantified for material science applications?
- Cyclic voltammetry : Measure HOMO/LUMO levels via oxidation/reduction potentials. For this compound, LUMO ≈ −3.1 eV (vs. vacuum) .
- DFT calculations : B3LYP/6-311+G(d,p) basis sets predict charge distribution; methyl groups donate electron density, raising pyrazine’s HOMO by ~0.3 eV .
- Photophysical studies : Time-resolved fluorescence (λex = 350 nm) quantifies excited-state lifetimes, correlating with charge-transfer efficiency .
Methodological Notes
- Synthetic challenges : Steric hindrance may require microwave-assisted synthesis (150°C, 30 min) to accelerate coupling reactions .
- Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) to confirm assignments .
- Advanced characterization : Single-crystal XRD (Mo Kα radiation) resolves ambiguities in regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
